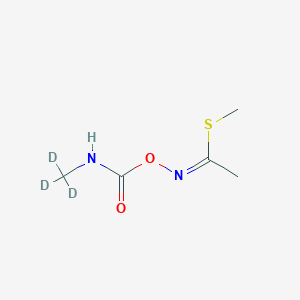
Methomyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methomyl-d3 is a deuterium-labeled analog of methomyl, a widely used carbamate insecticide and molluscicide. The deuterium labeling makes it particularly useful as an internal standard in mass spectrometry for the quantification of methomyl. Methomyl itself is known for its effectiveness in controlling a variety of insect pests in agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methomyl-d3 involves the incorporation of deuterium atoms into the methomyl molecule This can be achieved through several synthetic routes, typically starting with deuterated reagents
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial, and the reactions are typically carried out under controlled temperatures and pressures to optimize the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions: Methomyl-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the formation of methomyl oxime and other degradation products.
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Methomyl oxime and other related compounds.
Oxidation: Methomyl sulfoxide and methomyl sulfone.
Substitution: Depending on the nucleophile, products can include substituted carbamates.
Aplicaciones Científicas De Investigación
Methomyl-d3 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methomyl.
Environmental Studies: To study the degradation and environmental fate of methomyl in various ecosystems.
Toxicology: To investigate the toxicological effects and metabolic pathways of methomyl in biological systems.
Agricultural Research: To develop and improve pest control strategies by understanding the behavior and efficacy of methomyl.
Mecanismo De Acción
Methomyl-d3, like methomyl, exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect.
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target enzyme.
Nervous System Pathways: Disruption of normal nerve function due to acetylcholine accumulation.
Comparación Con Compuestos Similares
Methomyl-d3 can be compared with other deuterium-labeled carbamate insecticides, such as:
Carbaryl-d3: Another deuterium-labeled carbamate used as an internal standard.
Aldicarb-d3: Similar in its use for quantification in analytical studies.
Uniqueness: this compound is unique due to its specific application in quantifying methomyl, providing high accuracy and precision in analytical measurements. Its deuterium labeling ensures minimal interference in mass spectrometric analysis, making it a valuable tool in both research and industrial applications.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields, enhancing the accuracy and reliability of their studies.
Propiedades
Fórmula molecular |
C5H10N2O2S |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
methyl (1Z)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4-/i2D3 |
Clave InChI |
UHXUZOCRWCRNSJ-ZUBAIJMYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)O/N=C(/C)\SC |
SMILES canónico |
CC(=NOC(=O)NC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
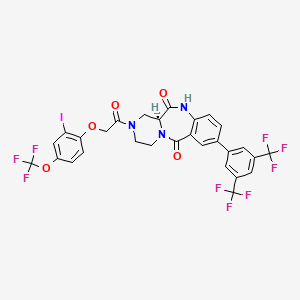
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
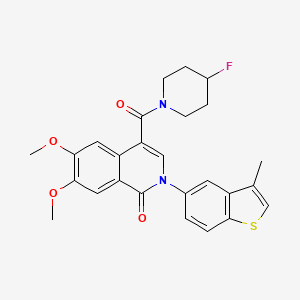

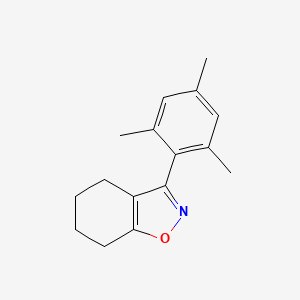
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
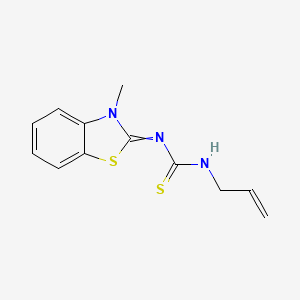
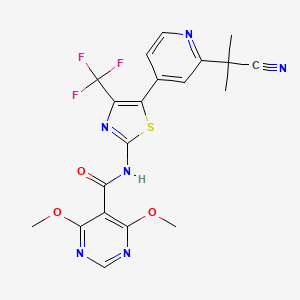
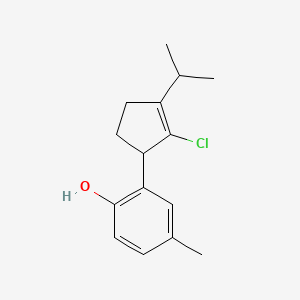
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
